molecular formula C18H14ClN3OS B13375170 6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine

6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B13375170
M. Wt: 355.8 g/mol
InChI Key: WINYYSXLMIQDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound (PubChem CID: 45600437) provided as a research chemical for investigative purposes . This compound belongs to the imidazo[1,2-a]pyridine chemical class, a privileged scaffold in medicinal chemistry known for its presence in a wide range of bioactive molecules and its significant potential in drug discovery . While the specific pharmacological profile of this compound is characteristic of its structure, research on closely related analogs provides strong context for its research value. Delta Selective Compound 2 (DS2), a structurally similar imidazopyridine, is a well-established positive allosteric modulator (PAM) selectively targeting δ-subunit-containing GABA A receptors . These specific receptors are located primarily at extrasynaptic sites and are critical mediators of tonic inhibition, which controls neuronal excitability in the brain . Consequently, research tools that interact with this receptor system are of high interest for studying physiological and pathophysiological conditions linked to aberrant tonic inhibition, such as insomnia, ischemic stroke, certain forms of epilepsy, and neuroimmunological interactions . Recent studies have identified the molecular binding site for DS2 and its analogs not in the δ-subunit itself, but within the transmembrane domain at the α4(+)β1(-) interface of α4β1δ GABA A receptors . This novel site is distinct from the classical benzodiazepine binding site and offers a new avenue for the development of functionally selective ligands . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experiments and safety assessments prior to use.

Properties

Molecular Formula

C18H14ClN3OS

Molecular Weight

355.8 g/mol

IUPAC Name

6-chloro-N-(2-methoxyphenyl)-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H14ClN3OS/c1-23-14-6-3-2-5-13(14)20-18-17(15-7-4-10-24-15)21-16-9-8-12(19)11-22(16)18/h2-11,20H,1H3

InChI Key

WINYYSXLMIQDOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

COX-2 Inhibition: The target compound shares structural similarities with 5n, a potent COX-2 inhibitor (IC50 = 0.07 µM). However, 5n features a methylsulfonylphenyl group at C-2 and a p-tolyl group at C-3, which enhance COX-2 selectivity via steric and electronic effects . Morpholine at C-3 (e.g., in prior studies) showed superior COX-2 inhibition (IC50 = 0.07 µM) compared to phenylamino groups, suggesting the target’s 2-methoxyphenyl may offer moderate activity .

Antiviral Activity :

  • N-t-butyl-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine demonstrated HIV-1 reverse transcriptase inhibition. The target’s 2-methoxyphenyl group could improve hydrogen-bonding interactions in the NNRTI binding pocket, but the lack of a cyclohexyl group (as in ) may limit activity .

The thiophene moiety at C-2 may improve solubility over purely aromatic substituents (e.g., phenyl), as seen in C2/C3 derivatives .

Substituent Effects on Pharmacological Profiles

Table 2: Substituent Impact on Activity

Position Target Compound Analogues Biological Implications
C-2 2-Thienyl 2-Phenyl (e.g., 5n), 2-(4-methylsulfonylphenyl) Thiophene’s sulfur atom enables π-π interactions but may reduce COX-2 affinity compared to sulfonyl groups .
C-3 N-(2-Methoxyphenyl) N-Morpholinyl (highly active COX-2 inhibitor), N-t-butyl (antiviral) Methoxy group offers H-bonding but lacks the conformational rigidity of morpholine, potentially lowering selectivity .
C-6 Cl H (unsubstituted), Br (e.g., ) Chlorine enhances electron withdrawal, potentially stabilizing binding interactions compared to bromine .

Q & A

What are the standard synthetic routes for 6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between aminopyridines and α-bromo ketones, followed by cyclization. For example:

  • Key Steps :
    • Step 1 : Reaction of α-bromo-4-(methylsulfonyl)acetophenone with substituted anilines in anhydrous MeOH/NaHCO₃ yields intermediate ketones (e.g., 87% yield for 3c) .
    • Step 2 : Condensation with 2-amino-5-chloropyridine (for chloro-substituted derivatives) using ZnI₂ (30 mol%) in i-PrOH at 80°C, producing the imidazo[1,2-a]pyridine core .
  • Optimization : Elevated temperatures (80–100°C) and catalysts like ZnI₂ improve cyclization efficiency. Purification via ethanol recrystallization or column chromatography is critical for isolating high-purity products (56–87% yields) .

How is the biological activity of this compound evaluated in vitro, and what assay parameters ensure reliability?

Basic Research Question
In vitro evaluation often focuses on enzyme inhibition (e.g., COX-1/COX-2) or cellular assays :

  • COX Inhibition :
    • Use recombinant COX-1/COX-2 enzymes with colorimetric detection (e.g., prostaglandin conversion monitored at 590 nm).
    • Selectivity indices (SI = IC₅₀ COX-1/IC₅₀ COX-2) are calculated; derivatives with SI > 40 (e.g., compound 5n, SI = 508.6) are prioritized .
  • Critical Parameters :
    • Enzyme concentration (0.1–1 μM), pre-incubation time (5–10 min), and substrate saturation (arachidonic acid at 10 μM) .

What structural characterization techniques are essential for confirming the identity of this compound?

Basic Research Question
Rigorous characterization requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl vs. thienyl groups) .
  • HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., C₁₆H₁₃ClN₄OS requires m/z 352.0422) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 26.69° for methoxyphenyl-imidazo rings) .

How do substituents at the C-3 and C-2 positions influence the compound’s biological activity and selectivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • C-3 Substituents :
    • Phenylamino groups (e.g., N-(2-methoxyphenyl)) enhance COX-2 selectivity due to steric and electronic complementarity with the enzyme’s hydrophobic pocket .
    • Mannich bases (e.g., morpholine) improve solubility but reduce potency (IC₅₀ = 0.07 μM vs. 0.39 μM for phenylamino derivatives) .
  • C-2 Substituents :
    • Thienyl groups may increase metabolic stability compared to phenyl groups, as seen in HIV NNRTI studies .

How can researchers resolve contradictions in reported IC₅₀ values for structurally similar compounds?

Advanced Research Question
Discrepancies often arise from assay variability or substituent electronic effects :

  • Case Study :
    • Compound 5n (COX-2 IC₅₀ = 0.07 μM) vs. morpholine-substituted analogs (IC₅₀ = 0.07 μM but SI = 217.1 vs. 508.6) .
  • Resolution Strategies :
    • Standardize assay protocols (enzyme source, incubation time).
    • Use computational docking to validate substituent-enzyme interactions (e.g., thienyl vs. phenyl π-π stacking in COX-2) .

What computational methods are employed to predict binding modes and optimize H-bonding interactions?

Advanced Research Question
Molecular Modeling Approaches :

  • Docking Studies :
    • AutoDock Vina or Schrödinger Suite to simulate binding in COX-2 or HIV RT allosteric sites.
    • Example: Adding H-bond donors (e.g., -OH to cyclohexyl groups) improved NNRTI activity by 10-fold .
  • MD Simulations :
    • Assess stability of ligand-enzyme complexes (e.g., 100 ns trajectories for binding free energy calculations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.